molecular formula C12H16N2O2 B067512 Methyl 4-(piperazin-1-YL)benzoate CAS No. 163210-97-7

Methyl 4-(piperazin-1-YL)benzoate

Cat. No. B067512
Key on ui cas rn: 163210-97-7
M. Wt: 220.27 g/mol
InChI Key: BFFGYMOQOGMTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06642239B2

Procedure details

4-(4-Benzyl-piperazin-1-yl)-benzoic acid methyl ester (19.4 mmol) is dissolved in methanol (150 ml) and Pd/charcoal is added (0.6 g). The mixture is stirred in a hydrogen atmosphere until consumption has ceased. The catalyst is filtered off and the filtrate evaporated. The residue is suspended in diethylether/pentane and the solid filtered of and dried (vacuum). A powder with mp. 95-97° C. is obtained.
Name
4-(4-Benzyl-piperazin-1-yl)-benzoic acid methyl ester
Quantity
19.4 mmol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Pd charcoal
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:23])[C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][N:13](CC3C=CC=CC=3)[CH2:12][CH2:11]2)=[CH:6][CH:5]=1.[H][H]>CO.[Pd].C>[CH3:1][O:2][C:3](=[O:23])[C:4]1[CH:5]=[CH:6][C:7]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)=[CH:8][CH:9]=1 |f:3.4|

Inputs

Step One
Name
4-(4-Benzyl-piperazin-1-yl)-benzoic acid methyl ester
Quantity
19.4 mmol
Type
reactant
Smiles
COC(C1=CC=C(C=C1)N1CCN(CC1)CC1=CC=CC=C1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Pd charcoal
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd].C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
FILTRATION
Type
FILTRATION
Details
the solid filtered of and
CUSTOM
Type
CUSTOM
Details
dried (vacuum)
CUSTOM
Type
CUSTOM
Details
A powder with mp. 95-97° C. is obtained

Outcomes

Product
Name
Type
Smiles
COC(C1=CC=C(C=C1)N1CCNCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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